
Physicochemical properties of 6-Boc-1-oxo-2,6-
diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
6-Boc-1-oxo-2,6-

diazaspiro[3.5]nonane

Cat. No.: B1441805 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-Boc-1-oxo-2,6-
diazaspiro[3.5]nonane

Prepared by: Gemini, Senior Application Scientist

Abstract
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a heterocyclic organic compound featuring a rigid

spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry and drug

development as they serve as valuable building blocks for creating novel chemical entities with

three-dimensional diversity. The presence of a tert-butyloxycarbonyl (Boc) protecting group and

a lactam functionality makes this molecule a versatile intermediate for further chemical

modification. This guide provides a comprehensive overview of the known and predicted

physicochemical properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, details standard

methodologies for its characterization, and offers insights into its handling and stability. This

document is intended for researchers, chemists, and drug development professionals who

utilize or intend to utilize this compound in their work.

Molecular Identity and Structural Overview
The unique architecture of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, defined by the fusion of

an azetidine and a piperidine ring through a shared quaternary carbon, imparts significant
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conformational rigidity. This feature is highly desirable in drug design for optimizing binding

affinity and selectivity to biological targets.

1.1. Nomenclature and Chemical Identifiers

Systematic Name: tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.[1]

Common Synonyms: 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, tert-butyl 3-oxo-2,6-

diazaspiro[3.5]nonane-6-carboxylate.[1][2]

CAS Number: 1160246-71-8.[1][2][3][4]

Molecular Formula: C₁₂H₂₀N₂O₃.[1][2][3]

SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CNC2=O.[1]

InChI: InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-13-9(12)15/h4-

8H2,1-3H3,(H,13,15).[1]

1.2. Structural Diagram

Compound
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Caption: 2D Structure of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane.

Core Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both

chemical reactions and biological systems. The data presented below combines experimentally

derived values from chemical suppliers with computationally predicted parameters.

Table 1: Summary of Physicochemical Properties
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Property Value Source Notes

Molecular Weight 240.30 g/mol PubChem[1][2][3]

Exact Mass 240.14739250 Da PubChem[1] Computed

Appearance Solid / Crystalline EvitaChem[5]
Based on similar

compounds

Boiling Point
411.9 ± 38.0 °C at 760

mmHg
ChemSrc[2] Predicted

Density 1.2 ± 0.1 g/cm³ ChemSrc[2] Predicted

Flash Point 202.9 ± 26.8 °C ChemSrc[2] Predicted

XLogP3 0.5 PubChem[1]
Computed measure of

lipophilicity

Topological Polar

Surface Area (TPSA)
58.6 Å² PubChem[1] Computed

Hydrogen Bond Donor

Count
1 PubChem[1] Computed

Hydrogen Bond

Acceptor Count
3 PubChem[1] Computed

Rotatable Bond Count 1 PubChem[1] Computed

Methodologies for Experimental Characterization
To ensure the quality and reliability of research data, rigorous experimental characterization is

paramount. The following section outlines standard, self-validating protocols for determining the

key physicochemical properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane.

Caption: Workflow for comprehensive physicochemical characterization.

3.1. Purity and Identity Confirmation via HPLC-MS

Expertise & Causality: This method is the cornerstone of small molecule analysis. High-

Performance Liquid Chromatography (HPLC) separates the target compound from any
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impurities, providing a quantitative measure of purity based on peak area. Mass

Spectrometry (MS) serves as a highly specific detector, confirming the compound's identity

by measuring its mass-to-charge ratio, which must match the theoretical exact mass.

Detailed Protocol:

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a

50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

HPLC System:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to

5% B and re-equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 5 µL.

Detector: UV at 210 nm and 254 nm.

MS System:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 241.15.

Data Analysis: Purity is calculated from the UV chromatogram as the percentage area of

the main peak relative to all peaks. Identity is confirmed if the primary mass observed

corresponds to the expected value.

3.2. Thermal Properties via Differential Scanning Calorimetry (DSC)
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Expertise & Causality: DSC is the gold standard for determining the melting point (Tm) of a

crystalline solid. It measures the difference in heat flow required to increase the temperature

of a sample and a reference. A sharp endothermic peak indicates the melting transition,

providing a precise Tm and an indication of purity (purer samples typically have sharper

peaks).

Detailed Protocol:

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC

pan. Crimp a lid onto the pan.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Atmosphere: Nitrogen gas flow at 50 mL/min.

Method: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 250 °C at a rate of

10 °C/min.

Data Analysis: The melting point is determined as the onset temperature of the main

endothermic peak in the resulting thermogram.

3.3. Aqueous Solubility via Shake-Flask Method

Expertise & Causality: Solubility is a critical parameter for any compound intended for

biological study, as it directly impacts bioavailability and formulation feasibility. The shake-

flask method is a reliable equilibrium-based technique to determine thermodynamic solubility.

Detailed Protocol:

Sample Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a

known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH

7.4) in a glass vial.

Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25

°C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to

pellet the excess solid.

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the

mobile phase. Quantify the concentration of the dissolved compound using a pre-

established calibration curve via the HPLC-UV method described in Section 3.1.

Stability and Handling
Proper storage and handling are essential to maintain the integrity of the compound.

Storage: The recommended storage condition is 2-8°C.[6] For long-term storage, a cool, dry

place is advised.

Shelf Life: At least one supplier indicates a shelf life of 1095 days under appropriate

conditions.[3]

Chemical Stability:

Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is labile under strong

acidic conditions (e.g., trifluoroacetic acid, HCl), which will cleave it to reveal the free

secondary amine.

Base Sensitivity: The lactam (cyclic amide) ring may be susceptible to hydrolysis under

strong basic conditions (e.g., concentrated NaOH) and elevated temperatures.

Conclusion
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a well-defined chemical entity with a rigid three-

dimensional structure that makes it an attractive building block for synthetic and medicinal

chemistry. Its key physicochemical properties, including a molecular weight of 240.30 g/mol , a

high predicted boiling point, and moderate polarity (XLogP3 = 0.5), define its behavior.[1][2][3]

While core data is available, this guide highlights the necessity for rigorous experimental

verification of properties like melting point, solubility, and pKa using the standardized protocols

provided. Understanding this complete physicochemical profile is critical for its effective

application in the design and development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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